1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one
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Overview
Description
1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is an organic compound characterized by the presence of a trifluoroacetyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one can be synthesized through the reaction of 2,2,2-trifluoroacetyl chloride with pyrrolone under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroacetyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group is known to form strong hydrogen bonds and electrostatic interactions with biological molecules, which can inhibit enzyme activity or alter protein function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
2,2,2-Trifluoroacetamide: Used in similar applications but differs in its reactivity and stability.
Trifluoroacetic anhydride: Another trifluoroacetyl-containing compound used in organic synthesis but with different reactivity and applications
Uniqueness: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is unique due to its specific structure, which combines the properties of the trifluoroacetyl group with the pyrrolone ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .
Biological Activity
1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one, also known as 2-(trifluoroacetyl)pyrrole, is a heterocyclic compound characterized by a pyrrole ring substituted with a trifluoroacetyl group. Its molecular formula is C6H4F3NO2 and has a molecular weight of 179.10 g/mol. This compound exhibits unique chemical reactivity and biological activity due to the presence of the trifluoroacetyl group, which enhances its potential applications in various fields, including medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This characteristic allows it to inhibit enzyme activity or alter protein function, making it valuable in biochemical studies and therapeutic developments .
Enzyme Inhibition Studies
Research has indicated that compounds containing trifluoroacetyl groups can exhibit significant enzyme inhibition. For instance, the inclusion of a trifluoroacetyl group in various structures has been linked to enhanced potency against certain enzymes, such as reverse transcriptase and serotonin uptake inhibitors . The specific interactions of this compound with target enzymes remain an area of active investigation.
Cytotoxicity and Antimicrobial Activity
Preliminary studies have suggested that this compound may possess cytotoxic properties. For example, related compounds have demonstrated promising cytotoxic activity against various cancer cell lines and antibacterial effects against resistant strains . The trifluoroacetyl moiety is believed to play a crucial role in these activities by enhancing the lipophilicity and membrane permeability of the compounds.
Synthesis and Derivatives
This compound can be synthesized through various methods, including the reaction of 2,2,2-trifluoroacetyl chloride with pyrrolone. This versatility allows for the creation of derivatives with potentially enhanced biological activities.
Table 1: Synthesis Methods of this compound
Method | Description |
---|---|
Reaction with Acyl Chloride | Reaction of trifluoroacetyl chloride with pyrrolone in an inert solvent. |
Continuous Flow Process | Industrial scale production using controlled temperature and pressure. |
Derivatization | Modification of the compound to explore enhanced properties. |
Comparative Studies
Comparative studies have been conducted on similar compounds to evaluate their biological activities. For example:
- Trifluoroacetic anhydride: Used in organic synthesis but exhibits different reactivity compared to this compound.
- Trifluoroacetamide: Shares some applications but differs in stability and reactivity.
These comparisons highlight the unique properties of this compound that make it particularly interesting for further research in drug development and enzyme inhibition studies .
Properties
CAS No. |
70399-11-0 |
---|---|
Molecular Formula |
C6H4F3NO2 |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1,3H,2H2 |
InChI Key |
UIWMRPOVTXVMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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